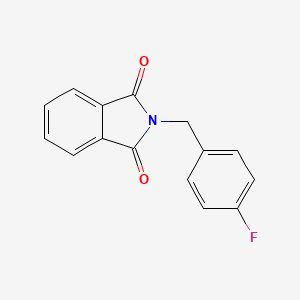

N-(4-Fluorobencil)ftalimida

Descripción general

Descripción

2-(4-Fluorobenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-diones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a valuable target for research and development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in neurodegenerative diseases and bacterial infections. Key findings include:

- Neuroprotective Properties : Studies indicate that 2-(4-Fluorobenzyl)isoindoline-1,3-dione can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, potentially enhancing cognitive function and offering neuroprotective benefits .

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its derivatives have been shown to possess properties that could be harnessed for developing new antibiotics .

- Anticancer Potential : Research suggests that isoindoline derivatives exhibit anticancer properties, with 2-(4-Fluorobenzyl)isoindoline-1,3-dione being a candidate for further development. In vitro studies have shown its ability to inhibit cancer cell proliferation, indicating potential as a lead compound in cancer therapy .

Organic Synthesis

2-(4-Fluorobenzyl)isoindoline-1,3-dione serves as a valuable building block in organic synthesis due to its unique structural features:

- Synthetic Intermediate : The compound is utilized as an intermediate in the synthesis of more complex molecules. Its fluorobenzyl group enhances lipophilicity, which can influence the pharmacokinetic properties of synthesized derivatives .

- Protecting Group Applications : It can act as a protecting group for primary amines during organic synthesis. This property allows for selective manipulation of amine functionalities in various synthetic pathways.

Biological Research

The biological activities of 2-(4-Fluorobenzyl)isoindoline-1,3-dione extend beyond medicinal applications:

- Antiviral Activity : Preliminary studies suggest that isoindole derivatives may exhibit antiviral properties by interfering with viral entry mechanisms. This opens avenues for further exploration in antiviral drug development .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of isoindoline derivatives have revealed that modifications to the core structure can significantly impact biological activity, including antimicrobial and anticancer effects .

Case Studies and Research Findings

Mecanismo De Acción

Target of Action

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to interact with various biological targets, but the specific targets can vary depending on the specific phthalimide derivative .

Mode of Action

The mode of action of phthalimides can also vary widely. For example, some phthalimides have been found to induce apoptosis, or programmed cell death, in certain types of cells

Biochemical Pathways

Phthalimides can affect various biochemical pathways. For instance, some phthalimides have been found to induce apoptosis following the intrinsic pathway mechanism . The specific pathways affected by “N-(4-Fluorobenzyl)phthalimide” would need to be identified through further study.

Result of Action

The molecular and cellular effects of a compound’s action can include changes in cell behavior, gene expression, and protein function, among others. Some phthalimides have been found to have antiproliferative activity against certain types of cancer cells

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the synthesis of N-benzylphthalimide was found to be influenced by factors such as the proportion of reaction reagents, the irradiation time, and the presence of alkaline reagents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-fluorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(4-Fluorobenzyl)isoindoline-1,3-dione follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Ethoxyphenyl)isoindoline-1,3-dione

- 2-(4-Methoxybenzyl)isoindoline-1,3-dione

- 2-(4-Chlorobenzyl)isoindoline-1,3-dione

Uniqueness

2-(4-Fluorobenzyl)isoindoline-1,3-dione stands out due to the presence of the fluorobenzyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .

Actividad Biológica

2-(4-Fluorobenzyl)isoindoline-1,3-dione is a compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorobenzyl)isoindoline-1,3-dione is C₁₄H₈FNO₂, with a molecular weight of approximately 241.22 g/mol. Its structure features a unique isoindoline framework that includes a dione functional group, which contributes to its biological activity. The presence of the fluorobenzyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Acetylcholinesterase Inhibition

One of the primary mechanisms through which 2-(4-Fluorobenzyl)isoindoline-1,3-dione exhibits biological activity is by inhibiting acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive enhancement and neuroprotection. Molecular docking studies suggest that this compound binds effectively to the active site of AChE, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione, including 2-(4-Fluorobenzyl)isoindoline-1,3-dione, possess significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, IC50 values for related compounds have been reported in the range of 114-140 μM against A549 and HeLa cell lines . The compound's ability to induce apoptosis in cancer cells further underscores its potential as an anticancer agent.

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of 2-(4-Fluorobenzyl)isoindoline-1,3-dione against several cancer cell lines. The National Cancer Institute (NCI) evaluated similar compounds and reported significant growth inhibition rates across a panel of approximately sixty cancer cell lines. For example, one study noted a mean growth inhibition rate of 12.53% for related isoindoline derivatives .

In Vivo Studies

In vivo studies using xenograft models have also been conducted to assess the therapeutic potential of isoindoline derivatives. Mice treated with these compounds showed reduced tumor growth compared to control groups. The results indicated that these compounds could serve as effective treatments for cancers such as lung adenocarcinoma .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Fluorobenzyl)isoindoline-1,3-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)isoindoline-1,3-dione | Isoindoline derivative | Primarily studied for antibacterial activity |

| 5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dione | Isoindole derivative | Contains an additional fluorine atom; anticancer focus |

| N-benzyl isoindoline-1,3-dione | Isoindoline derivative | Focused on neuroprotective effects |

The fluorobenzyl substitution in 2-(4-Fluorobenzyl)isoindoline-1,3-dione enhances its lipophilicity and may improve its bioavailability compared to other derivatives.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYPZQIEVABAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.